3-Cyclopentyl-1H-1,2,4-triazole

Beschreibung

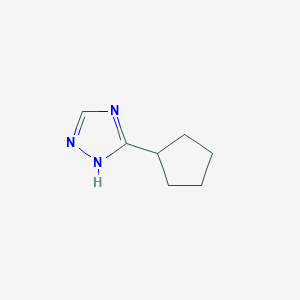

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyclopentyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINKSVIPXHPJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597779 | |

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210317-84-2 | |

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopentyl-1H-1,2,4-triazole

CAS Number: 1210317-84-2

Authored by [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Cyclopentyl-1H-1,2,4-triazole, a heterocyclic compound of interest in contemporary medicinal chemistry and drug discovery. The document delineates its chemical identity, physicochemical properties, plausible synthetic routes with detailed methodologies, and potential applications. Emphasis is placed on the rationale behind synthetic strategies and the compound's role as a structural motif in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific triazole derivative.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in the architecture of numerous biologically active molecules.[1] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. These include metabolic stability, the capacity for hydrogen bonding, and its function as a bioisostere for amide and ester groups, which collectively contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The therapeutic landscape is populated with 1,2,4-triazole-containing drugs exhibiting a wide spectrum of activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3]

3-Cyclopentyl-1H-1,2,4-triazole, the subject of this guide, represents a specific iteration of this important class of compounds, where the introduction of a cyclopentyl group at the 3-position can significantly influence its steric and electronic properties, and consequently, its biological activity.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-Cyclopentyl-1H-1,2,4-triazole is fundamental to its application in drug design and development.

| Property | Value | Source |

| CAS Number | 1210317-84-2 | [4] |

| Molecular Formula | C₇H₁₁N₃ | [4] |

| Molar Mass | 137.18 g/mol | [4] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | Approximately 110-115°C | [4] |

| Solubility | Soluble in many organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide. | [4] |

The structure of 3-Cyclopentyl-1H-1,2,4-triazole, characterized by the fusion of a five-membered aliphatic cyclopentyl ring to the 3-position of the 1,2,4-triazole core, is depicted below.

Figure 1: Chemical structure of 3-Cyclopentyl-1H-1,2,4-triazole.

Synthesis and Methodologies

The synthesis of 3-substituted-1H-1,2,4-triazoles can be achieved through various established synthetic routes. While specific experimental data for 3-Cyclopentyl-1H-1,2,4-triazole is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the cyclization of an appropriate N-acylamidrazone precursor.

A general and efficient method for the synthesis of 3-Cyclopentyl-1H-1,2,4-triazole involves a two-step process starting from cyclopentanecarbonitrile.[4]

3.1. Synthetic Pathway

Sources

Technical Guide: 3-Cyclopentyl-1H-1,2,4-triazole Physical Properties & Characterization

[1]

Executive Summary

3-Cyclopentyl-1H-1,2,4-triazole (CAS: 1210317-84-2) is a critical heterocyclic building block in medicinal chemistry, widely utilized as a bioisostere for amides and esters in the design of kinase inhibitors (e.g., JAK inhibitors) and agrochemicals.[1][2][3][4] Its structure combines the polar, hydrogen-bonding capability of the 1,2,4-triazole ring with the lipophilic, steric bulk of the cyclopentyl group. This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and experimental characterization, designed for researchers optimizing lead compounds.

Part 1: Physicochemical Profile[1][6]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Core Physical Properties[5][6]

| Property | Value / Description | Source/Methodology |

| IUPAC Name | 3-Cyclopentyl-1H-1,2,4-triazole | Nomenclature |

| CAS Number | 1210317-84-2 | Chemical Abstract Service |

| Molecular Formula | C₇H₁₁N₃ | Stoichiometry |

| Molecular Weight | 137.18 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 110–115 °C | Experimental Range [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform.[1] Sparingly soluble in water. | Empirical Observation |

| pKa (Acidic) | ~10.3 (Triazole NH) | Analogous to parent triazole [2] |

| pKa (Basic) | ~2.3 (Triazole N) | Analogous to parent triazole [2] |

| LogP (Predicted) | 1.3 ± 0.2 | Calculated (Consensus) |

| TPSA | 30.71 Ų | Topological Polar Surface Area |

Solubility & Lipophilicity Analysis

The cyclopentyl moiety significantly alters the solubility profile compared to the parent 1,2,4-triazole. While unsubstituted triazole is highly water-soluble, the addition of the C5-aliphatic ring increases lipophilicity (LogP shifts from -0.6 to ~1.3). This modification improves membrane permeability in drug candidates while retaining the triazole's ability to engage in water-mediated hydrogen bonding within active sites.

Part 2: Structural Analysis & Tautomerism

Tautomeric Equilibrium

1,2,4-Triazoles exist in a dynamic equilibrium between the 1H, 2H, and 4H tautomers.[5] For 3-substituted derivatives like 3-cyclopentyl-1H-1,2,4-triazole, the 1H-tautomer is generally the most stable in the solid state and in solution, though this is solvent-dependent.

Figure 1: Tautomeric equilibrium of 1,2,4-triazoles. The 1H form predominates, but the 4H form is often the reactive species in alkylation reactions.

Spectroscopic Signature (NMR)

Characterization via ¹H-NMR (DMSO-d₆) typically reveals:

-

Triazole C5-H: A distinct singlet downfield, typically around δ 8.0 – 8.5 ppm .

-

NH Proton: A broad singlet often not visible or extremely broad >13 ppm due to rapid exchange.

-

Cyclopentyl Methine (CH): A multiplet around δ 3.0 – 3.2 ppm .

-

Cyclopentyl Methylene (CH₂): Multiple multiplets ranging from δ 1.5 – 2.1 ppm (integrating to 8 protons).

Part 3: Synthesis & Manufacturing

The synthesis of 3-cyclopentyl-1H-1,2,4-triazole is best achieved via the Einhorn-Brunner reaction or the condensation of hydrazides with formamide (Pellizzari variation). The following protocol describes the hydrazide route, favored for its operational simplicity and high yield.

Reaction Pathway[6][7][8][9]

Figure 2: Step-wise synthesis pathway from cyclopentanecarboxylic acid.

Detailed Experimental Protocol (Hydrazide Route)

Step 1: Preparation of Cyclopentanecarbohydrazide

-

Reagents: Methyl cyclopentanecarboxylate (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (solvent).

-

Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise. Reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane).[4]

-

Workup: Concentrate in vacuo. The hydrazide typically precipitates as a white solid. Recrystallize from ethanol if necessary.

Step 2: Cyclization to Triazole

-

Reagents: Cyclopentanecarbohydrazide (1.0 eq), Formamide (excess, ~5–10 eq).

-

Procedure: Mix the hydrazide and formamide in a round-bottom flask. Heat the mixture to 170–180 °C for 3–5 hours. Note: High temperature is required to drive the dehydration and ring closure.

-

Workup: Cool to room temperature. Dilute with water.[4] Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Column chromatography (DCM:MeOH 95:5) or recrystallization from EtOAc/Hexane to yield the title compound (MP: 110–115 °C).

Part 4: Applications in Drug Discovery

Bioisosterism

The 1,2,4-triazole ring acts as a non-classical bioisostere for amide bonds (-CONH-).

-

H-Bonding: The N2 and N4 nitrogens serve as H-bond acceptors, while the NH (at N1) is a donor.

-

Metabolic Stability: Unlike amides, triazoles are resistant to hydrolysis by peptidases and esterases, prolonging the half-life of the drug candidate.

Case Study: Kinase Inhibition

In the development of JAK inhibitors, the 3-cyclopentyl-1,2,4-triazole motif is often used to occupy the hydrophobic pocket (via the cyclopentyl group) while the triazole nitrogen coordinates with the hinge region of the kinase ATP-binding site [3].

Part 5: Analytical Validation Protocols

Protocol 1: Determination of pKa (Potentiometric Titration)

Because the triazole is amphoteric, accurate pKa determination requires careful titration.

-

Preparation: Dissolve 5 mg of the compound in a mixture of water/methanol (to ensure solubility).

-

Titrant: Use 0.1 M HCl (for basic pKa) and 0.1 M NaOH (for acidic pKa).

-

Method: Perform potentiometric titration under nitrogen atmosphere to exclude CO₂.

-

Calculation: Use the Henderson-Hasselbalch equation or software (e.g., Hyperquad) to determine the inflection points. Expect values near 2.3 (protonation of N4) and 10.3 (deprotonation of N1).

Protocol 2: Purity Check via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Triazoles have low UV absorption; 210 nm captures the end absorption).

References

-

ChemBK. (2024). 3-Cyclopentyl-2H-1,2,4-triazole Properties and Melting Point. Retrieved from

-

ResearchGate. (2021). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from

-

BenchChem. (2025). 1,2,4-Triazoles in Medicinal Chemistry: Application Notes. Retrieved from

-

Organic Chemistry Portal. (2018). Synthesis of 1H-1,2,4-triazoles. Retrieved from

-

Key Organics. (2025). Product Datasheet: 3-cyclopentyl-1H-1,2,4-triazole. Retrieved from

An In-Depth Technical Guide to the Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide array of approved drugs. These compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The substituent at the 3-position of the triazole ring plays a crucial role in modulating the biological activity of these molecules. The cyclopentyl group, in particular, is a common lipophilic moiety in drug design, often introduced to enhance binding to hydrophobic pockets in target proteins. Consequently, 3-Cyclopentyl-1H-1,2,4-triazole represents a key building block for the synthesis of novel drug candidates. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, with a focus on practical, field-proven methodologies suitable for research and development laboratories.

Primary Synthetic Pathway: Cyclization of Cyclopentanecarbohydrazide with a One-Carbon Synthon

The most direct and widely applicable method for the synthesis of 3-substituted-1H-1,2,4-triazoles involves the cyclization of a carboxylic acid hydrazide with a reagent that provides the final carbon atom of the triazole ring. In the case of 3-Cyclopentyl-1H-1,2,4-triazole, the key starting material is cyclopentanecarbohydrazide, which can be readily prepared from cyclopentanecarboxylic acid or its corresponding ester via hydrazinolysis.[4] Two primary variations of this approach are presented below, utilizing either formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) as the one-carbon source.

Method A: Classical Synthesis via Reaction with Formamide

This method represents a traditional and cost-effective approach to the synthesis of 1,2,4-triazoles. The reaction proceeds by heating the carboxylic acid hydrazide in an excess of formamide, which serves as both a reactant and a solvent.[5][6]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 3-Cyclopentyl-1H-1,2,4-triazole using formamide.

Mechanistic Insights:

The reaction is believed to proceed through the initial formation of an N-formyl derivative of the hydrazide, which then undergoes a dehydrative cyclization to yield the 1,2,4-triazole ring. The high temperature is necessary to drive the dehydration and cyclization steps.

Experimental Protocol (Method A):

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanecarbohydrazide (1 equiv.) and formamide (5-10 equiv.).

-

Reaction: Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Method B: Modern Approach Utilizing N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

A more contemporary and often higher-yielding method employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) as the one-carbon source.[7][8][9] This reagent is more reactive than formamide, allowing the reaction to proceed under milder conditions and often with shorter reaction times.

Reaction Scheme:

Figure 2: General reaction scheme for the synthesis of 3-Cyclopentyl-1H-1,2,4-triazole using DMF-DMA.

Mechanistic Insights:

DMF-DMA reacts with the terminal amino group of the hydrazide to form a formamidine intermediate. Subsequent intramolecular cyclization with the elimination of dimethylamine and methanol affords the 1,2,4-triazole ring. This pathway avoids the harsh, high-temperature conditions required for the formamide-based synthesis.

Experimental Protocol (Method B):

-

Reagent Preparation: To a solution of cyclopentanecarbohydrazide (1 equiv.) in an anhydrous solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equiv.).

-

Reaction: Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Cyclopentyl-1H-1,2,4-triazole.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Formamide) | Method B (DMF-DMA) |

| Reaction Temperature | High (150-180 °C) | Moderate (Reflux in Toluene/Dioxane) |

| Reaction Time | 4-8 hours | 2-6 hours |

| Reagent Cost | Low | Moderate |

| Reagent Handling | Formamide is a teratogen. | DMF-DMA is moisture-sensitive. |

| Typical Yields | Moderate to Good | Good to Excellent |

| Work-up | Aqueous work-up required. | Often simpler, direct evaporation. |

Alternative Synthetic Strategies

While the cyclization of carbohydrazides is the most common approach, other classical methods for 1,2,4-triazole synthesis can be adapted for the preparation of 3-Cyclopentyl-1H-1,2,4-triazole.

-

Pellizzari Reaction: This method involves the condensation of an amide (cyclopentanecarboxamide) with an acylhydrazide.[10] While feasible, it may lead to mixtures of products if the acyl groups are different.

-

Einhorn-Brunner Reaction: This reaction utilizes the condensation of a diacylamine with a hydrazine.[11] The regioselectivity can be an issue with unsymmetrical diacylamines.

-

From Amidines: The reaction of cyclopentanecarboxamidine with a hydrazine derivative can also yield the desired triazole.[2]

These alternative routes are generally less direct for the synthesis of a simple 3-alkyl-1H-1,2,4-triazole compared to the methods starting from the corresponding carbohydrazide.

Characterization of 3-Cyclopentyl-1H-1,2,4-triazole

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the cyclopentyl protons and a characteristic singlet for the C5-H of the triazole ring. The N-H proton will likely appear as a broad singlet.[12][13]

-

¹³C NMR: Signals for the carbons of the cyclopentyl group and two distinct signals for the triazole ring carbons will be observed.[12][13]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (broad), C-H stretching (aliphatic), and C=N stretching of the triazole ring are expected.[12]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 3-Cyclopentyl-1H-1,2,4-triazole (C₇H₁₁N₃, MW = 137.18 g/mol ).

Conclusion

The synthesis of 3-Cyclopentyl-1H-1,2,4-triazole is readily achievable through well-established synthetic methodologies. The reaction of cyclopentanecarbohydrazide with a one-carbon source, particularly the modern approach using N,N-dimethylformamide dimethyl acetal, offers a reliable and efficient route to this valuable building block for drug discovery and development. The choice of synthetic method will depend on factors such as scale, cost, and available equipment. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize and characterize this important heterocyclic compound.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]

- 6. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.utar.edu.my [eprints.utar.edu.my]

- 11. scispace.com [scispace.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. elar.urfu.ru [elar.urfu.ru]

The Pharmacophore Scaffold: 3-Cyclopentyl-1H-1,2,4-triazole

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

In the landscape of modern drug discovery, 3-Cyclopentyl-1H-1,2,4-triazole represents a critical "privileged structure." It bridges the gap between solubility-enhancing heteroaromatics and lipophilic metabolic stabilizers. Unlike the ubiquitously cited phenyl-triazoles, the cyclopentyl variant offers a unique saturation vector, increasing

This guide analyzes the molecule not merely as a catalog entry, but as a functional bioisostere for cis-amides, a core motif in JAK inhibitors, and a precursor for high-affinity antifungal agents.

Part 1: Structural Dynamics & Tautomerism

The 1,2,4-triazole ring is amphoteric and prototropic. Understanding its tautomeric equilibrium is non-negotiable for accurate docking studies and salt selection.

The Tautomeric Equilibrium

For 3-substituted-1,2,4-triazoles, the hydrogen atom is mobile across the nitrogen atoms. While often drawn as the 1H-tautomer, the molecule exists in a rapid equilibrium between the 1H , 2H , and 4H forms.

-

1H-Tautomer (Dominant): generally the most stable in solution and solid state due to aromaticity and minimization of lone-pair repulsion.

-

4H-Tautomer: Significant in binding pockets where the triazole acts as a hydrogen bond donor/acceptor simultaneously in a specific geometry (e.g., heme iron coordination in CYP51).

Critical Insight: The cyclopentyl group at position 3 exerts a positive inductive effect (+I), which slightly destabilizes the anion formed upon deprotonation compared to electron-withdrawing aryl groups. This shifts the pKa slightly higher than the parent triazole.

Physicochemical Profile

| Parameter | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 137.18 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| pKa (Acidic) | ~10.3 - 10.5 | Weak acid; deprotonates in strong base (e.g., NaH) for alkylation. |

| pKa (Basic) | ~2.3 - 2.5 | Protonates only in strong acid; stable in physiological pH. |

| LogP | 1.2 - 1.5 | Moderate lipophilicity; optimized for membrane permeability without insolubility. |

| H-Bond Donors | 1 | Critical for receptor interaction (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 | Nitrogen lone pairs available for coordination. |

Part 2: Synthetic Protocols (Self-Validating Systems)

Pathway Visualization

The following diagram outlines the logical flow from raw materials to the purified scaffold, including the tautomeric shift.

Figure 1: Step-wise synthetic pathway prioritizing yield and purity.

Detailed Protocol: The Formamidine Acetate Cyclization

This method is preferred over the Pellizzari reaction (amide + hydrazide) due to milder conditions and higher regioselectivity.

Reagents:

-

Cyclopentanecarbohydrazide (1.0 eq)

-

Formamidine Acetate (1.2 - 1.5 eq)

-

Solvent: n-Butanol (High boiling point required)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Cyclopentanecarbohydrazide (e.g., 10 mmol) and Formamidine Acetate (15 mmol).

-

Solvation: Add n-Butanol (5-10 volumes). The suspension may not clear immediately.

-

Reaction: Heat the mixture to reflux (~118°C).

-

Checkpoint: The reaction evolves Ammonia (

). A pH strip at the condenser outlet will turn blue, confirming reaction progress. -

Duration: Reflux for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting hydrazide is polar; the triazole product is slightly less polar and UV active.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the n-Butanol under reduced pressure (rotary evaporator).

-

Purification (Critical): The residue will contain acetates. Dissolve in minimal water, neutralize with saturated

to pH ~8, and extract exhaustively with Ethyl Acetate (3x).

-

-

Crystallization: Dry organic layer (

), filter, and concentrate. Recrystallize from Hexane/EtOAc or Diethyl Ether to yield white/off-white crystals.

Part 3: Medicinal Chemistry Applications

Bioisosterism in Kinase Inhibitors

In the design of JAK1/JAK2 inhibitors (analogs of Ruxolitinib), the 1,2,4-triazole ring serves as a bioisostere for the pyrrole or imidazole rings.

-

Mechanism: The Nitrogen at position 2 (or 4) accepts a hydrogen bond from the kinase hinge region.

-

Advantage: The cyclopentyl group fills the hydrophobic pocket (gatekeeper region) without the metabolic liability of a planar phenyl ring, which is prone to oxidation.

Antifungal Pharmacophore

Triazoles are the cornerstone of CYP51 (Lanosterol 14

-

Binding Mode: The N4 of the triazole coordinates perpendicularly to the Heme Iron (

). -

Role of Cyclopentyl: It mimics the sterol backbone of the natural substrate (lanosterol), providing van der Waals contacts with the hydrophobic access channel of the enzyme.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data are expected.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | NH proton (mobile, broad due to tautomerism). | |

| 1H NMR (DMSO-d6) | C5-H . The diagnostic aromatic proton of the triazole ring. | |

| 1H NMR (DMSO-d6) | Methine proton of the cyclopentyl group attached to the ring. | |

| 13C NMR | ~165 ppm & ~145 ppm | C3 (quaternary) and C5 (CH) of the triazole ring. |

| Mass Spec (ESI+) | [M+H]+ = 138.1 | Confirms molecular weight. |

Logical Validation (Graphviz)

The following diagram illustrates the tautomeric states and their relevance to analytical detection.

Figure 2: Tautomeric equilibrium and its impact on analytical detection.

References

-

Synthesis of 1,2,4-Triazoles: Castanedo, G. M., et al. (2011).[2][3] "One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids." The Journal of Organic Chemistry. Link

-

Tautomerism Analysis: Alkorta, I., & Elguero, J. (2023).[4] "Tautomerism of 1,2,4-Triazoles." Organic & Biomolecular Chemistry. Link

-

Medicinal Chemistry (JAK Inhibitors): BenchChem Protocols. "1,2,4-Triazoles in Medicinal Chemistry: Application Notes." Link

-

pKa and Physicochemical Properties: Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives." Link

-

General Triazole Reviews: Thieme Connect. "Product Class 14: 1,2,4-Triazoles."[5][6] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide to the Spectroscopic Data of 3-Cyclopentyl-1H-1,2,4-triazole

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-Cyclopentyl-1H-1,2,4-triazole. The following document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide will delve into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this molecule. Each section includes a detailed experimental protocol, in-depth data interpretation, and visual representations to facilitate a thorough understanding of the spectroscopic characterization of 3-Cyclopentyl-1H-1,2,4-triazole.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a wide array of pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The substituent at the 3-position of the triazole ring plays a pivotal role in modulating the biological activity and physicochemical properties of these compounds. This guide focuses on 3-Cyclopentyl-1H-1,2,4-triazole, a representative member of this class, to provide a detailed exposition of its spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, offering unambiguous evidence of its identity, purity, and connectivity. This guide will serve as a practical resource for interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra of 3-Cyclopentyl-1H-1,2,4-triazole, and by extension, other similarly substituted triazole derivatives.

Molecular Structure and Properties

-

Chemical Formula: C₇H₁₁N₃

-

Molar Mass: 137.18 g/mol [1]

-

IUPAC Name: 3-cyclopentyl-1H-1,2,4-triazole[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling).

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclopentyl-1H-1,2,4-triazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | Triazole C-H |

| ~13.0-14.0 | Broad Singlet | 1H | Triazole N-H |

| ~3.0-3.2 | Quintet | 1H | Cyclopentyl α-CH |

| ~1.6-1.9 | Multiplet | 8H | Cyclopentyl β,γ-CH₂ |

Spectral Interpretation

-

Triazole Protons: The 1,2,4-triazole ring exhibits two characteristic signals. The proton attached to the carbon of the triazole ring is expected to appear as a sharp singlet in the downfield region (~8.0-8.2 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The N-H proton will appear as a broad singlet at a much lower field (~13.0-14.0 ppm) and its chemical shift can be concentration and solvent-dependent.

-

Cyclopentyl Protons: The cyclopentyl group will show more complex signals. The single proton at the α-position (the carbon directly attached to the triazole ring) is expected to be a quintet due to coupling with the four neighboring protons on the two β-carbons. This signal will be shifted downfield (~3.0-3.2 ppm) due to the proximity of the electron-withdrawing triazole ring. The remaining eight protons of the cyclopentyl ring (on the β and γ carbons) will likely appear as overlapping multiplets in the upfield region (~1.6-1.9 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm is generally sufficient.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Triazole C-Cyclopentyl |

| ~145-150 | Triazole C-H |

| ~35-40 | Cyclopentyl α-C |

| ~30-35 | Cyclopentyl β-C |

| ~25-30 | Cyclopentyl γ-C |

Spectral Interpretation

-

Triazole Carbons: The two carbon atoms of the triazole ring are expected to appear in the downfield region of the spectrum. The carbon atom bearing the cyclopentyl group will likely be the most downfield (~160-165 ppm), while the carbon with the attached proton will be slightly upfield (~145-150 ppm).

-

Cyclopentyl Carbons: The carbon atoms of the cyclopentyl ring will appear in the aliphatic region of the spectrum. The α-carbon, being directly attached to the triazole ring, will be the most deshielded (~35-40 ppm). The β-carbons will be found at a slightly higher field (~30-35 ppm), and the γ-carbon will be the most shielded (~25-30 ppm).

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to determine its molecular weight and deduce its structure.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and major fragment ions.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 109 | [M - N₂]⁺ |

| 69 | [Cyclopentyl]⁺ |

| 68 | [C₅H₈]⁺ |

Spectral Interpretation and Fragmentation Pathway

The mass spectrum of 3-Cyclopentyl-1H-1,2,4-triazole is expected to show a prominent molecular ion peak at m/z 137, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the 1,2,4-triazole ring and the cyclopentyl substituent.

A likely primary fragmentation pathway involves the loss of a molecule of nitrogen (N₂) from the triazole ring, a common fragmentation for this heterocycle, leading to a fragment ion at m/z 109. Another significant fragmentation would be the cleavage of the bond between the cyclopentyl group and the triazole ring, resulting in a cyclopentyl cation at m/z 69, which could be the base peak. Further fragmentation of the cyclopentyl cation could lead to the loss of a hydrogen atom, giving a peak at m/z 68.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3100-3200 | N-H stretch |

| ~3000-3100 | C-H stretch (triazole) |

| ~2850-2960 | C-H stretch (cyclopentyl) |

| ~1600-1650 | C=N stretch |

| ~1500-1550 | N=N stretch |

| ~1450 | C-H bend (cyclopentyl) |

Spectral Interpretation

-

N-H and C-H Stretching: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. The C-H stretching of the triazole ring will likely appear as a weaker band around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl group will be observed as strong bands in the 2850-2960 cm⁻¹ region.

-

Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring are expected to give rise to absorptions in the 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹ regions, respectively.[2]

-

Bending Vibrations: The C-H bending vibration of the CH₂ groups in the cyclopentyl ring will likely be observed around 1450 cm⁻¹.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural elucidation of 3-Cyclopentyl-1H-1,2,4-triazole. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. The infrared spectrum reveals the presence of key functional groups. Together, these techniques provide an unambiguous confirmation of the structure of 3-Cyclopentyl-1H-1,2,4-triazole. The protocols and interpretations detailed herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel 1,2,4-triazole derivatives.

References

-

Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Available at: [Link]

-

3-Cyclopentyl-1H-1,2,4-triazole. ChemBK. Available at: [Link]

-

1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

-

1,2,4-Triazole. Wikipedia. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

3-cyclopentyl-1h-1,2,4-triazole-5-thiol. PubChem. Available at: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

Sources

Biological Activity of 3-Cyclopentyl-1H-1,2,4-triazole Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of 3-Cyclopentyl-1H-1,2,4-triazole derivatives , a specific subclass of nitrogen-rich heterocycles. Unlike generic triazoles, the incorporation of a 3-cyclopentyl moiety introduces unique steric and lipophilic properties that significantly alter pharmacokinetics and target binding affinity.

This document is structured for drug discovery scientists, focusing on Antimicrobial Potency , Anticancer Mechanisms (specifically AKR1C3 inhibition) , and Synthetic Protocols .

Executive Summary: The "Cyclopentyl Effect"

The 1,2,4-triazole ring is a classic bioisostere for amides and esters, offering hydrogen bonding capability and metabolic stability. However, the addition of a cyclopentyl group at position 3 creates a specific "lipophilic anchor."

-

Steric Bulk: The cyclopentyl ring (approx. volume 88 ų) fills hydrophobic pockets in enzymes (e.g., CYP51, AKR1C3) more effectively than planar phenyl or smaller alkyl groups, often reducing off-target binding.

-

Lipophilicity (LogP): The cyclopentyl group increases logP by approximately +1.5 to +2.0 units compared to a methyl group, significantly enhancing membrane permeability—critical for antitubercular and CNS-active agents.

-

Reactivity Tuning: In covalent inhibitors (e.g., sulfonyl-triazoles), the 3-cyclopentyl group acts as an electron-donating modulator, fine-tuning the electrophilicity of the triazole as a leaving group.

Therapeutic Applications & Mechanisms[1]

A. Antimicrobial Activity: The S. aureus Target

Derivatives such as 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline have emerged as potent anti-staphylococcal agents.[1][2]

-

Mechanism: These "molecular hybrids" likely target DNA Gyrase (Subunit B) . The triazole nitrogen coordinates with the ATPase active site, while the cyclopentyl group occupies the hydrophobic sub-pocket, stabilizing the complex.

-

SAR Insight: Replacing the cyclopentyl group with a cyclopropyl or methyl group results in a >4-fold loss of potency, confirming the necessity of the specific hydrophobic bulk.

Data Summary: Anti-Staphylococcal Potency

| Compound Variant (R-group) | MIC (µM) vs S. aureus | LogP (Calc) | Activity Interpretation |

|---|---|---|---|

| 3-Cyclopentyl | 12.4 - 20.2 | 3.4 | High Potency (Lead) |

| 3-Cyclopropyl | > 80.0 | 2.1 | Low Potency (Steric mismatch) |

| 3-Methyl | > 100.0 | 1.5 | Inactive (Lacks hydrophobic anchor) |

| Reference (Ciprofloxacin) | 4.7 | 0.28 | Standard Control |

B. Anticancer Activity: AKR1C3 and Covalent Inhibition

In the context of prostate cancer, Aldo-Keto Reductase 1C3 (AKR1C3) is a key drug target. 3-Cyclopentyl-1,2,4-triazoles have found a niche application here, not just as ligands, but as tunable leaving groups in sulfonyl-triazole covalent probes (e.g., RJG-2050 ).

-

Mechanism: The sulfonyl-triazole acts as an electrophile. A nucleophilic Tyrosine residue in the enzyme attacks the sulfur, expelling the triazole.

-

Role of Cyclopentyl: The 3-cyclopentyl group sterically modulates the reactivity. A naked triazole is too reactive (promiscuous), while a bulky phenyl-triazole is too slow. The cyclopentyl provides the "Goldilocks" zone of reactivity and selectivity for the AKR1C3 active site.

C. Metal Complexation (Antitumor)

Palladium(II) and Platinum(II) complexes coordinated with 3-cyclopentyl-1,2,4-triazole ligands have shown cytotoxicity against HeLa (cervical cancer) cells.[3] The triazole acts as a monodentate or bidentate ligand, facilitating the transport of the heavy metal into the DNA major groove.

Mechanistic Visualization (SAR & Pathways)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the dual-pathway mechanism (Antimicrobial vs. Covalent Inhibition).

Figure 1: Dual-mode activity of the 3-cyclopentyl-1,2,4-triazole scaffold. Path A represents non-covalent binding (antimicrobial), while Path B represents covalent probe reactivity (anticancer).

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)aniline

A robust method for generating the antimicrobial pharmacophore.

Reagents:

-

2-Aminobenzonitrile (1.0 eq)

-

Cyclopentanecarbohydrazide (1.0 eq)

-

Potassium carbonate (

) (anhydrous, 2.0 eq) -

Ethylene glycol (Solvent)

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzonitrile (5 mmol) and cyclopentanecarbohydrazide (5 mmol) in 10 mL of ethylene glycol.

-

Catalysis: Add anhydrous

(10 mmol). -

Reaction: Heat the mixture to 120°C for 12–15 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

-

Expert Note: Ethylene glycol is chosen for its high boiling point, which is necessary to drive the cyclization of the intermediate amidrazone.

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: A precipitate will form. Filter under vacuum.

-

Purification: Recrystallize from ethanol/water (9:1) to yield the pure product (Typical Yield: 65–75%).

-

Validation:

H NMR should show the cyclopentyl multiplet at

Protocol B: Evaluation of AKR1C3 Inhibition (Gel-Based ABPP)

To verify the activity of sulfonyl-triazole probes.

-

Lysate Prep: Prepare proteomes from AKR1C3-overexpressing HEK293T cells.

-

Incubation: Treat proteomes (1 mg/mL) with the 3-cyclopentyl-sulfonyl-triazole probe (e.g., RJG-2050) at varying concentrations (0.1, 1, 10, 50 µM) for 1 hour at 37°C.

-

Click Chemistry: Chase with a rhodamine-azide reporter tag using CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) conditions (100 µM probe, 1 mM TCEP, 100 µM TBTA, 1 mM

). -

Analysis: Resolve proteins on SDS-PAGE. Scan for fluorescence.

-

Result: A potent inhibitor will show strong fluorescent labeling of the ~37 kDa AKR1C3 band. 3-cyclopentyl derivatives should show superior labeling efficiency compared to 3-methyl derivatives due to optimal hydrophobic fit before covalent reaction.

Future Outlook

The 3-cyclopentyl-1,2,4-triazole is moving beyond simple screening libraries.

-

CNS Drug Delivery: The high logP suggests potential for blood-brain barrier (BBB) penetration, making it a viable scaffold for neurodegenerative targets (e.g., Dopamine D3 receptors).

-

PROTACs: The scaffold is being explored as a linker/warhead in Proteolysis Targeting Chimeras (PROTACs) due to its stability and defined exit vectors.

References

-

Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Source: NIH / PubMed Central Relevance: Primary source for synthesis and MIC values against S. aureus.

-

Discovery and optimization of a covalent AKR1C3 inhibitor. Source: NIH / PubMed Central Relevance: Details the use of 3-cyclopentyl-1,2,4-triazole as a privileged leaving group for cancer targets.

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Source: PubMed Relevance: Establishes the anticancer potential of the scaffold via tubulin inhibition.

-

Structure and Peculiarities of H NMR‐Spectra of Palladium(II) Complexes with 3‐(2‐pyridyl)‐5‐Alkyl‐1,2,4‐triazoles. Source: ResearchGate Relevance: Confirms metal coordination chemistry and cytotoxicity against HeLa cells.

Sources

3-Cyclopentyl-1H-1,2,4-triazole: A Technical Guide to Potential Agrochemical Applications

Abstract

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable breadth of biological activity.[1][2][3] This technical guide explores the potential agrochemical applications of a specific, yet underexplored derivative, 3-Cyclopentyl-1H-1,2,4-triazole. By leveraging established structure-activity relationships within the triazole class of compounds, this document will provide a forward-looking analysis of its potential as a fungicide, herbicide, and plant growth regulator. Detailed synthetic protocols, proposed mechanisms of action, and robust experimental designs for efficacy evaluation are presented to guide researchers in unlocking the agricultural potential of this promising molecule.

Introduction: The Enduring Legacy of 1,2,4-Triazoles in Agriculture

The 1,2,4-triazole ring system is a privileged scaffold in agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and plant growth regulators.[1][2][4] This five-membered heterocycle, containing three nitrogen atoms, provides a stable and versatile platform for chemical modification, allowing for the fine-tuning of biological activity and physicochemical properties.[3][5] The broad-spectrum utility of triazole derivatives stems from their ability to interact with various biological targets in fungi, plants, and insects.[1][6]

Commercially significant triazole fungicides, such as tebuconazole and propiconazole, have become indispensable tools for managing a wide range of fungal diseases in major crops.[2][4] Their primary mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][7][8] In the realm of weed management, triazole-based herbicides have been developed to inhibit key enzymes in plant amino acid or pigment biosynthesis pathways.[9][10] Furthermore, certain triazole compounds exhibit plant growth regulating effects, influencing plant development to enhance crop yield and stress resistance.[4]

This guide focuses on the untapped potential of 3-Cyclopentyl-1H-1,2,4-triazole. The introduction of a cyclopentyl group at the 3-position of the triazole ring is hypothesized to modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with target enzymes and improving its systemic properties within plants. This document serves as a technical roadmap for the exploration and development of 3-Cyclopentyl-1H-1,2,4-triazole as a novel agrochemical active ingredient.

Physicochemical Properties of 3-Cyclopentyl-1H-1,2,4-triazole

| Property | Predicted Value | Significance in Agrochemicals |

| Molecular Formula | C7H11N3 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 137.18 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability and systemic movement in plants. |

| Water Solubility | Moderately Soluble | A balance of water solubility and lipophilicity is crucial for uptake and translocation in plants. |

| pKa | ~2.5 (for the triazole ring) | Influences the ionization state of the molecule in different biological environments, which can affect target binding and membrane transport. |

Proposed Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

A plausible and efficient synthetic route to 3-Cyclopentyl-1H-1,2,4-triazole can be adapted from established methods for the synthesis of 3-substituted-1,2,4-triazoles.[11][12][13] A one-pot reaction involving the condensation of cyclopentanecarbohydrazide with formamide under microwave irradiation represents a likely efficient approach.

Experimental Protocol: Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add cyclopentanecarbohydrazide (1.0 eq) and formamide (5.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-Cyclopentyl-1H-1,2,4-triazole as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Proposed synthetic pathway for 3-Cyclopentyl-1H-1,2,4-triazole.

Potential Agrochemical Applications and Mechanisms of Action

Based on the well-established bioactivities of the 1,2,4-triazole scaffold, 3-Cyclopentyl-1H-1,2,4-triazole is a prime candidate for investigation as a fungicide, herbicide, and plant growth regulator.

Fungicidal Activity

Proposed Mechanism of Action: The primary fungicidal mechanism of action for 1,2,4-triazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] By inhibiting CYP51, 3-Cyclopentyl-1H-1,2,4-triazole would disrupt membrane integrity, leading to abnormal fungal growth and ultimately, cell death.[14][15] The cyclopentyl group may enhance the binding affinity of the molecule to the active site of the CYP51 enzyme.

Caption: Proposed fungicidal mechanism of 3-Cyclopentyl-1H-1,2,4-triazole.

Experimental Protocol: In Vitro Fungicidal Efficacy Assay

-

Fungal Strains: Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Puccinia triticina, Botrytis cinerea).

-

Culture Preparation: Grow fungal strains on potato dextrose agar (PDA) plates.

-

Compound Preparation: Prepare stock solutions of 3-Cyclopentyl-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay: Incorporate the different concentrations of the test compound into molten PDA before pouring into Petri dishes.

-

Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each amended PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for each fungus.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals.

-

Analysis: Calculate the EC50 (half-maximal effective concentration) value for each fungus to determine the compound's potency.

Herbicidal Activity

Proposed Mechanism of Action: Triazole herbicides are known to inhibit specific enzymes in plants.[10] One potential target for 3-Cyclopentyl-1H-1,2,4-triazole is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10] Inhibition of this enzyme would lead to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. Another potential target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.

Caption: Proposed herbicidal mechanism of 3-Cyclopentyl-1H-1,2,4-triazole.

Experimental Protocol: Pre-emergence Herbicidal Efficacy Assay

-

Test Species: Select a range of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and a representative crop species (e.g., Zea mays).

-

Potting: Fill pots with a standardized soil mix and sow the seeds of the test species at a uniform depth.

-

Compound Application: Prepare a formulation of 3-Cyclopentyl-1H-1,2,4-triazole and apply it to the soil surface at various rates.

-

Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

-

Data Collection: After a set period (e.g., 21 days), assess the percentage of weed control and crop injury based on visual ratings.

-

Analysis: Determine the GR50 (the dose required for 50% growth reduction) for each weed species and assess the selectivity towards the crop.

Plant Growth Regulation

Certain triazole derivatives can act as plant growth regulators by inhibiting gibberellin biosynthesis. This can lead to desirable agronomic traits such as reduced stem elongation, increased chlorophyll content, and enhanced stress tolerance. The potential of 3-Cyclopentyl-1H-1,2,4-triazole as a plant growth regulator warrants investigation.

Conclusion and Future Directions

While 3-Cyclopentyl-1H-1,2,4-triazole remains a relatively unexplored molecule, its structural similarity to a class of highly successful agrochemicals suggests significant potential. This technical guide provides a foundational framework for its synthesis and evaluation as a novel fungicide, herbicide, or plant growth regulator. The proposed mechanisms of action and detailed experimental protocols offer a clear path for researchers to systematically investigate its biological activities. Future research should focus on the synthesis of analogues with modifications to the cyclopentyl and triazole moieties to establish comprehensive structure-activity relationships. Furthermore, studies on its toxicological profile and environmental fate will be crucial for its potential development as a commercial agrochemical. The exploration of 3-Cyclopentyl-1H-1,2,4-triazole and its derivatives could lead to the discovery of new and effective solutions for sustainable crop protection.

References

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.

- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT.

- Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed.

- The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd.

- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC.

- SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H- 1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY.

- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PubMed Central.

- 1,2,4-Triazole Supplier - Multichem.

- The Broad Spectrum of 1,2,4-Triazole Agrochemical Applications.

- Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications.

- Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - ACS Publications.

- Synthesis of 3- and 5-substituted 1,2,4-triazoles. - ResearchGate.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.

- A REVIEW ON SYNTHETIC HETROCYCLIC COMPOUNDS IN AGRICULTURAL AND OTHER APPLICATIONS.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. 1,2,4-Triazole Dealer and Distributor | 1,2,4-Triazole Supplier | 1,2,4-Triazole Stockist | 1,2,4-Triazole Importers [multichemindia.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tsijournals.com [tsijournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 15. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

Preliminary Screening of 3-Cyclopentyl-1H-1,2,4-triazole Bioactivity

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal agents (e.g., Fluconazole, Voriconazole) and emerging anticancer therapeutics. 3-Cyclopentyl-1H-1,2,4-triazole represents a specific structural subclass where the planar aromatic ring is substituted with a lipophilic, non-planar cyclopentyl group.

This guide details the preliminary screening cascade for this compound. Unlike purely aromatic triazoles, the cyclopentyl moiety introduces significant steric bulk and increased lipophilicity (

Chemoinformatic Profiling & Rational Design

Before wet-lab screening, the physicochemical impact of the cyclopentyl group must be understood. The 1,2,4-triazole ring acts as a hydrogen bond acceptor/donor and a bioisostere for amides.[1][2]

Structural Significance

-

Lipophilicity Modulation: The cyclopentyl group significantly increases the partition coefficient (

) compared to a methyl or hydrogen substituent. This is critical for crossing the fungal cell wall or the blood-brain barrier (BBB). -

Metabolic Stability: Unlike linear alkyl chains, the cyclopentyl ring is more resistant to rapid

-oxidation, though it remains susceptible to CYP450 hydroxylation. -

Tautomerism: 3-Cyclopentyl-1,2,4-triazole exists in tautomeric equilibrium (

vs

Predicted Properties (In Silico)

| Property | Value (Est.) | Relevance to Screening |

| MW | ~137.18 Da | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | 1.2 – 1.8 | Ideal for oral bioavailability (Lipinski Rule of 5). |

| TPSA | ~30-40 Ų | High membrane permeability prediction. |

| H-Bond Donors | 1 | Critical for active site anchoring (e.g., Heme iron coordination). |

Pre-Screening Quality Control (QC)

Critical Protocol: Do not proceed to biological assays without validating chemical purity. Triazole synthesis often yields regioisomers (1,2,4 vs 1,2,3) or unreacted hydrazide intermediates that are cytotoxic, leading to false positives.

-

HPLC Purity:

required. -

NMR Verification: Confirm the integrity of the cyclopentyl ring (multiplets at

1.5–2.0 ppm) and the triazole proton ( -

Solubility Check:

-

Stock Solvent: DMSO (Dimethyl sulfoxide).

-

Solubility Limit: Ensure compound remains soluble in aqueous media at

DMSO final concentration to prevent solvent toxicity.

-

Primary Bioassay Screening Cascade

The screening strategy prioritizes the two most established pathways for triazole bioactivity: Antifungal (CYP51 Inhibition) and Cytotoxicity (Safety/Anticancer) .

Workflow Visualization

The following diagram illustrates the decision matrix for advancing the compound.

Figure 1: The "Go/No-Go" screening cascade. A compound must demonstrate activity (Tier 1) without non-specific toxicity (Tier 2) before mechanism validation (Tier 3).

Tier 1: Antifungal Phenotypic Screen (MIC Determination)

Triazoles inhibit Lanosterol 14

Protocol (CLSI M27-A3 Adapted):

-

Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus.

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Plate Setup: 96-well flat-bottom microplates.

-

Dosing: Serial 2-fold dilutions from

to -

Controls:

-

Positive: Fluconazole (Standard triazole).[3]

-

Negative: Solvent control (1% DMSO).

-

Sterility: Media only.

-

-

Readout: Visual score or Optical Density (

) after 24h/48h incubation at 35°C. -

Success Criteria: MIC

(concentration inhibiting 50% growth)

Tier 2: Mammalian Cytotoxicity (MTT Assay)

To confirm the compound targets fungi specifically and is not a general toxin (pan-assay interference compound), cytotoxicity against human cells must be assessed.

Protocol:

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver - metabolic competence).

-

Seeding:

cells/well in DMEM + 10% FBS. -

Treatment: Incubate with compound (0.1 – 100

M) for 48 hours. -

Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO; read Absorbance at 570 nm.

-

Calculation:

-

Selectivity Index (SI):

. An

Mechanism of Action: The Triazole-Heme Interaction

If Tier 1 and 2 are successful, the mechanism is validated via enzymatic assay. The triazole nitrogen (N4) coordinates with the Heme Iron in CYP51, preventing substrate oxidation.

Figure 2: Mechanistic pathway. The triazole nitrogen binds the Heme iron, while the cyclopentyl group occupies the hydrophobic pocket, blocking ergosterol synthesis.

Data Interpretation & Reference Standards

When analyzing results, use the following benchmarks to categorize the potency of 3-Cyclopentyl-1H-1,2,4-triazole.

| Activity Level | MIC ( | IC | Interpretation |

| Highly Potent | Lead candidate. Likely fits binding pocket perfectly. | ||

| Moderate | Hit. Requires optimization (SAR) of the cyclopentyl ring. | ||

| Weak | Fragment activity only. Needs significant structural elaboration. | ||

| Inactive | N/A | Compound does not engage the target. |

Troubleshooting:

-

High MIC but High Enzyme Inhibition: Indicates poor membrane permeability. The cyclopentyl group might not be lipophilic enough or is being pumped out by efflux transporters (CDR1/CDR2).

-

Activity in Media only: Check for chemical instability or precipitation.

References

-

Zhang, L., et al. (2022).[4] "Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators." European Journal of Medicinal Chemistry. Link

-

Küçükgüzel, Ş.[2][5] G., & Çıkla-Süzgün, P. (2015).[5] "Recent advances bioactive 1,2,4-triazole-3-thiones." European Journal of Medicinal Chemistry. Link

-

Maddila, S., et al. (2013). "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity." Letters in Organic Chemistry. Link

-

BenchChem. (2025).[1][6] "Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry." BenchChem Technical Notes. Link

- CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Cyclopentyl-1H-1,2,4-triazole: An Emerging Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] While substitutions on the 1,2,4-triazole ring are crucial for modulating its biological activity, the 3-cyclopentyl-1H-1,2,4-triazole core represents a relatively underexplored yet promising area of chemical space. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, potential therapeutic applications, and the underlying rationale for its consideration in drug design. By examining the broader class of 3-alkyl- and 3-cycloalkyl-1,2,4-triazoles, we can infer the potential advantages and applications of the 3-cyclopentyl moiety, positioning it as a scaffold with significant untapped potential for the development of novel therapeutics.

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, is a versatile building block in the design of bioactive molecules.[3] This heterocycle is found in a wide array of approved drugs with diverse therapeutic applications, including antifungal (e.g., fluconazole), anticancer (e.g., anastrozole), and antiviral (e.g., ribavirin) agents.[1] The success of the 1,2,4-triazole scaffold can be attributed to several key features:

-

Metabolic Stability: The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation, leading to improved in vivo half-life of drug candidates.[2]

-

Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[2]

-

Bioisosterism: The 1,2,4-triazole ring is a well-established bioisostere of amide and ester groups, allowing for the replacement of these metabolically labile functionalities to improve the pharmacokinetic properties of a molecule without compromising its biological activity.

-

Modifiable Substitution Patterns: The carbon and nitrogen atoms of the triazole ring can be readily substituted, providing a powerful tool for fine-tuning the steric, electronic, and physicochemical properties of a molecule to optimize its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

The substituent at the 3-position of the 1,2,4-triazole ring plays a critical role in defining the pharmacological activity of the molecule. While aromatic and heteroaromatic substituents are common, the incorporation of alkyl and cycloalkyl groups at this position is an area of growing interest. The cyclopentyl group, in particular, offers a unique combination of lipophilicity, steric bulk, and conformational rigidity that can be exploited to enhance target binding and improve drug-like properties.

Synthesis of the 3-Cyclopentyl-1H-1,2,4-triazole Core

The synthesis of 3-substituted-1H-1,2,4-triazoles is a well-established area of heterocyclic chemistry. A common and efficient method for the preparation of the 3-cyclopentyl-1H-1,2,4-triazole scaffold involves the cyclization of an N-acylamidrazone, which can be readily prepared from cyclopentanecarboxylic acid and hydrazine. A generalized, reliable protocol is provided below.

Experimental Protocol: Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

Step 1: Synthesis of Cyclopentanecarbohydrazide

-

To a solution of methyl cyclopentanecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, cyclopentanecarbohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white solid.

Step 2: Synthesis of 3-Cyclopentyl-1H-1,2,4-triazole

-

A mixture of cyclopentanecarbohydrazide (1.0 eq) and formamide (5.0 eq) is heated at 150-160 °C for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford pure 3-cyclopentyl-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: A readily available and highly reactive source of the hydrazine moiety required for the formation of the hydrazide.

-

Formamide: Serves as both a reactant (source of the C5 carbon and N4 nitrogen of the triazole ring) and a high-boiling solvent in the cyclization step.

-

High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and ring closure.

Physicochemical Properties and Potential Advantages of the 3-Cyclopentyl Moiety

The incorporation of a cyclopentyl group at the 3-position of the 1,2,4-triazole ring is expected to confer several advantageous physicochemical properties:

-

Increased Lipophilicity: The non-polar nature of the cyclopentyl group will increase the overall lipophilicity of the molecule compared to smaller alkyl substituents or polar functional groups. This can enhance membrane permeability and improve oral bioavailability.

-

Metabolic Stability: The cyclopentyl ring is generally more resistant to metabolic oxidation than linear alkyl chains, potentially leading to a longer in vivo half-life.

-

Defined Steric Profile: The cyclopentyl group provides a well-defined three-dimensional shape that can be exploited to achieve specific interactions with the binding pocket of a biological target, potentially leading to improved potency and selectivity.

-

Modulation of Solubility: While increasing lipophilicity, the cyclopentyl group is less greasy than larger cycloalkyl or aromatic groups, which can help maintain a balance between lipophilicity and aqueous solubility, a critical factor for drug development.

Biological Activities and Structure-Activity Relationships of 3-Substituted 1,2,4-Triazoles

While specific data for 3-cyclopentyl-1,2,4-triazole derivatives is limited, the broader class of 3-alkyl- and 3-cycloalkyl-1,2,4-triazoles has been investigated for a range of biological activities.

| Compound Class | Biological Activity | Key Findings |

| 3-Alkyl-1,2,4-triazoles | Antifungal | Activity is dependent on the nature of the alkyl group and other substituents on the triazole ring. |

| 3-Alkyl-1,2,4-triazoles | Anticancer | Certain derivatives have shown modest antiproliferative activity against various cancer cell lines.[4] |

| 3-Alkyl-1,2,4-triazoles | Herbicidal | Some 3-alkyl-1,2,4-triazole derivatives have been explored for their herbicidal properties. |

Structure-Activity Relationship (SAR) Insights:

-

Size and Shape of the 3-Substituent: The size and shape of the alkyl or cycloalkyl group at the 3-position are critical for biological activity. A cyclopentyl group offers a balance of size and conformational flexibility that may be optimal for fitting into certain binding pockets.

-

Lipophilicity: As discussed, the lipophilicity of the 3-substituent influences pharmacokinetic properties. The cyclopentyl group provides a moderate level of lipophilicity that can be beneficial for oral absorption and distribution.

-

Substitution on the Triazole Ring: The biological activity of 3-cyclopentyl-1,2,4-triazoles can be further modulated by substitution at the N1, N4, and C5 positions of the triazole ring. For example, the introduction of aromatic or heteroaromatic groups at the N1 or C5 position is a common strategy to enhance target engagement.

Future Perspectives and Conclusion

The 3-cyclopentyl-1H-1,2,4-triazole scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the well-established therapeutic potential of the 1,2,4-triazole nucleus and the favorable physicochemical properties conferred by the cyclopentyl group, this scaffold warrants further investigation for the development of novel drug candidates.

Future research in this area should focus on:

-

Synthesis of a diverse library of 3-cyclopentyl-1H-1,2,4-triazole derivatives with various substitution patterns at the N1, N4, and C5 positions.

-